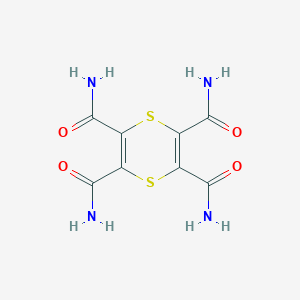
1,4-Dithiin-2,3,5,6-tetracarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dithiin-2,3,5,6-tetracarboxamide is a sulfur-containing heterocyclic compound with the molecular formula C₈H₈N₄O₄S₂ . This compound is characterized by a unique structure that includes a dithiin ring, which is a six-membered ring containing two sulfur atoms. The presence of multiple amide groups makes it an interesting subject for various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dithiin-2,3,5,6-tetracarboxamide can be synthesized through the condensation of N-(p-chlorophenyl)-2,3-dichloromaleimide with anhydrous sodium sulfide in a molar ratio of 2:3 . Another method involves the condensation of bis(N,N-p-chlorophenyl)-1,4-dithiin-2,3:5,6-tetrayl diimide with various bisphenols . These reactions typically require controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions
1,4-Dithiin-2,3,5,6-tetracarboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiin ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide groups or the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted amides, depending on the specific reagents and conditions used.
科学的研究の応用
1,4-Dithiin-2,3,5,6-tetracarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecular architectures.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
作用機序
The mechanism of action of 1,4-Dithiin-2,3,5,6-tetracarboxamide involves its ability to form stable complexes with metal ions and other molecules. The sulfur atoms in the dithiin ring can coordinate with metal ions, while the amide groups can form hydrogen bonds with other molecules. These interactions enable the compound to exert its effects in various chemical and biological systems.
類似化合物との比較
Similar Compounds
1,3-Dithianes: Known for their use as carbonyl protecting groups and in umpolung reactions.
1,4-Dithianes: Similar to 1,4-Dithiin-2,3,5,6-tetracarboxamide but with different oxidation states and reactivity.
Uniqueness
This compound is unique due to its multiple amide groups and the presence of a dithiin ring. This structure provides distinct chemical reactivity and the ability to form stable complexes, setting it apart from other sulfur-containing heterocycles.
特性
CAS番号 |
92305-02-7 |
|---|---|
分子式 |
C8H8N4O4S2 |
分子量 |
288.3 g/mol |
IUPAC名 |
1,4-dithiine-2,3,5,6-tetracarboxamide |
InChI |
InChI=1S/C8H8N4O4S2/c9-5(13)1-2(6(10)14)18-4(8(12)16)3(17-1)7(11)15/h(H2,9,13)(H2,10,14)(H2,11,15)(H2,12,16) |
InChIキー |
SGZMDAOUBXBYAX-UHFFFAOYSA-N |
正規SMILES |
C1(=C(SC(=C(S1)C(=O)N)C(=O)N)C(=O)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol](/img/structure/B14363033.png)


![1-Ethenyl-4-[1-(4-methylphenyl)ethyl]benzene](/img/structure/B14363046.png)
![Dichloro[(trichloromethyl)thio]methanesulfenyl chloride](/img/structure/B14363057.png)
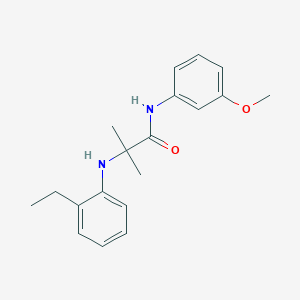
![Silane, trimethyl[(24-methylhexacosyl)oxy]-](/img/structure/B14363091.png)
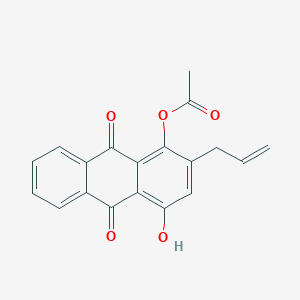

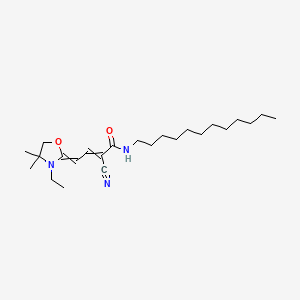
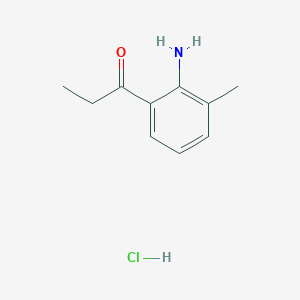
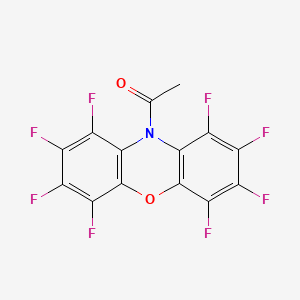

![1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole](/img/structure/B14363125.png)
